Budesonide-d6

Vue d'ensemble

Description

Synthesis Analysis

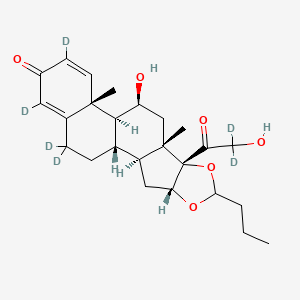

Budesonide is synthesized using a continuous flow process . The starting materials include 11β, 16α, 17α, 21-tetrahydroxypregna-l, 4-diene-3, 20-dione (16α-Hydroxy Prednisolone or 16-HPS in 7 volumes of 47% HBr) and butyraldehyde which are passed through the flow reactors in the test reaction .Molecular Structure Analysis

Budesonide is designated as (RS) 16a,17a- (Butylidenedioxy)-lip,21-dihydroxypregna-l,4-diene-3,20-dione . It has an absorption maximum at 240 nm in distilled water .Chemical Reactions Analysis

The chemical reaction for the synthesis of budesonide is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of the reaction .Physical And Chemical Properties Analysis

Physicochemical properties of four analogous micro-suspensions of a micronized steroid (budesonide, BUD) were determined . Despite the same BUD content in all tested pharmaceutical products, their physicochemical characteristics (liquid surface tension, viscosity, electric conductivity, BUD crystal size, suspension stability, etc.) are not identical .Applications De Recherche Scientifique

Identification and Quantification by NMR Spectroscopy

Budesonide-d6 is utilized in Nuclear Magnetic Resonance (NMR) spectroscopy as a deuterated solvent to help identify and quantify the 22R and 22S epimers in budesonide pharmaceutical forms . The qNMR technique, which can use either 1H or 13C nucleus , benefits from the deuterated version of Budesonide (DMSO-d6 or CDCl3 solvent) to improve the accuracy of the spectral data. This application is crucial for ensuring the quality and efficacy of budesonide in its various drug forms, such as sprays, capsules, and tablets.

Development of Pulmonary Delivery Systems

Research has been conducted on the preparation of budesonide spray dried microparticles for pulmonary delivery . Budesonide-d6 plays a role in the development of these microparticles, which are designed for use with dry powder inhalers. The aim is to deliver the drug directly to the lungs, offering a sustained release profile and improved drug deposition to the pulmonary tract.

Epimer Analysis in Pharmaceutical Quality Control

The deuterated form of budesonide is essential for the analysis of epimers in pharmaceutical quality control . The ability to differentiate between the 22R and 22S epimers without the need for a calibration curve or standards is a significant advancement in the quality control of glucocorticoid medications.

Inhalation Therapy Research

In the field of inhalation therapy , budesonide-d6 is used to investigate the effectiveness of various inhalation formulations . This includes studying the aerodynamic properties and stability of the drug when delivered as an aerosol, which is critical for conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Carrier for Exogenous Pulmonary Surfactant

Budesonide-d6 is also explored as a carrier for exogenous pulmonary surfactant (EPS) . This application is particularly relevant in clinical settings where budesonide is used to enhance the delivery and efficacy of treatments for lung-related diseases.

Mécanisme D'action

Target of Action

Budesonide, the parent compound of Budesonide-d6, primarily targets the Glucocorticoid Receptor (GR) . This receptor is a part of the nuclear receptor family and is widely expressed in almost all cells of the body. The activation of GR leads to the regulation of genes controlling inflammation, immune response, and various other physiological processes .

Mode of Action

It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . It is also known to be retained within cells, allowing for a once-daily treatment regimen in certain patient groups .

Biochemical Pathways

Budesonide affects multiple biochemical pathways. It is known to modify B-cell survival factors and biomarkers of lymphocyte activation . It also impacts mucosal homing, which is the process by which immune cells are directed to the mucosal tissues where they carry out their protective functions . Furthermore, it has been shown to reprogram energy metabolism in certain conditions .

Pharmacokinetics

Budesonide exhibits rapid absorption after inhalation, with a plasma half-life of approximately 2 to 3.6 hours . It is highly protein-bound and undergoes extensive first-pass hepatic metabolism, primarily by the CYP3A4 enzyme, to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . These metabolites have less than 1% of the activity of the parent compound . Budesonide is primarily excreted in the urine as metabolites .

Result of Action

The molecular and cellular effects of Budesonide’s action are diverse. It has been shown to promote airway epithelial barrier integrity following double-stranded RNA challenge . It also has anti-proliferative effects on certain cancer cells when in a three-dimensional environment .

Action Environment

The environment can significantly influence the action of Budesonide. For instance, a three-dimensional environment can sensitize certain cancer cells to the anti-proliferative effect of Budesonide . Moreover, the drug’s first-pass metabolism and pharmacokinetic profile significantly lower its systemic bioavailability, making it more effective in the gut, which is beneficial for treating conditions like inflammatory bowel disease .

Safety and Hazards

Propriétés

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-USIGUGKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])C[C@@H]5[C@]4(OC(O5)CCC)C(=O)C([2H])([2H])O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Budesonide-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)

![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)